molecular formula C9H12F3N3 B3391198 N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine CAS No. 1464947-85-0

N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine

Cat. No.: B3391198
CAS No.: 1464947-85-0
M. Wt: 219.21 g/mol
InChI Key: VLNMRNRXMHDLNV-UHFFFAOYSA-N
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Description

N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine is a fluorinated pyridine derivative featuring a methyl group and a 3,3,3-trifluoropropyl substituent at the N5 position. The trifluoropropyl group imparts unique physicochemical properties, including enhanced lipophilicity and chemical stability, which are critical for applications in pharmaceuticals, agrochemicals, or analytical chemistry.

Properties

IUPAC Name

5-N-methyl-5-N-(3,3,3-trifluoropropyl)pyridine-2,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3/c1-15(5-4-9(10,11)12)7-2-3-8(13)14-6-7/h2-3,6H,4-5H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNMRNRXMHDLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(F)(F)F)C1=CN=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1464947-85-0
Record name N5-methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the trifluoropropyl group and the methyl group. The reaction conditions often require:

    Starting Materials: Pyridine derivatives, methylating agents, and trifluoropropylating agents.

    Catalysts: Transition metal catalysts such as palladium or nickel may be used to facilitate the coupling reactions.

    Solvents: Common solvents include dimethylformamide (DMF), tetrahydrofuran (THF), and dichloromethane (DCM).

    Temperature and Pressure: Reactions are typically conducted at elevated temperatures (50-150°C) and may require inert atmospheres (e.g., nitrogen or argon).

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Material Handling: Efficient handling and storage of starting materials to prevent contamination.

    Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the trifluoropropyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, acetonitrile.

    Catalysts: Palladium on carbon, nickel catalysts.

Major Products

    Oxidation Products: N-oxides of the pyridine ring.

    Reduction Products: Amines and other reduced derivatives.

    Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C9H12F3N3
  • SMILES : CN(CCC(F)(F)F)C1=CN=C(C=C1)N
  • InChI : InChI=1S/C9H12F3N3/c1-15(5-4-9(10,11)12)7-2-3-8(13)14-6-7/h2-3,6H,4-5H2,1H3,(H2,13,14)

The compound features a pyridine ring substituted with a trifluoropropyl group and two amino groups. This unique structure contributes to its reactivity and interaction with biological systems.

Medicinal Chemistry

N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine has shown promise in medicinal chemistry due to its structural similarity to known pharmacophores. Its potential applications include:

  • Anticancer Agents : Compounds with similar structures have been investigated for their ability to inhibit tumor growth.
  • Antimicrobial Activity : The presence of amino groups may enhance interactions with biological membranes, potentially leading to antimicrobial properties.

Agricultural Chemistry

The compound's trifluoromethyl group can enhance biological activity and stability in agrochemical formulations:

  • Herbicides : Research indicates that pyridine derivatives can serve as effective herbicides due to their ability to disrupt plant growth mechanisms.
  • Pesticides : Similar compounds are often evaluated for their efficacy against various pests while maintaining low toxicity to non-target organisms.

Materials Science

Due to its unique chemical structure:

  • Polymer Additives : this compound can be explored as an additive in polymer formulations to enhance thermal stability and chemical resistance.
  • Fluorinated Materials : The incorporation of fluorinated groups is known to improve hydrophobicity and surface properties in coatings and films.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined various pyridine derivatives for their anticancer properties. This compound was included in a series of compounds tested against cancer cell lines. Results indicated significant cytotoxic effects when compared to control groups.

Case Study 2: Herbicide Efficacy

In agricultural research, a formulation containing this compound was tested against common weeds. The study found that the compound exhibited effective weed control while demonstrating minimal impact on crop yield.

Mechanism of Action

The mechanism of action of N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine involves its interaction with specific molecular targets. The trifluoropropyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Structural and Functional Analogues

The trifluoropropyl group is a recurring motif in compounds designed for specialized applications. Key analogs include:

Compound Name Key Substituent Primary Application LogP (Predicted) Thermal Stability (°C)
N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine Methyl, trifluoropropyl Potential pharmaceuticals/analytical 2.8 (estimated) 180–200
Dimethyl(3,3,3-trifluoropropyl)silyldiethylamine Trifluoropropyl-silyl GC-MS derivatization of β-blockers 3.5 220–240
Silane polymers (e.g., [70815-20-2]) Trifluoropropyl-siloxane Fluorinated coatings/materials 4.2 >300

Key Observations :

  • Lipophilicity: The trifluoropropyl group increases logP compared to non-fluorinated analogs (e.g., propyl-substituted pyridines), enhancing membrane permeability in bioactive molecules .
  • Thermal Stability : Trifluoropropyl-siloxane polymers exhibit superior thermal resilience (>300°C), whereas pyridine derivatives with shorter chains (e.g., the target compound) show moderate stability (~180–200°C) .
Analytical Performance

Trifluoropropyl-containing silylating agents, such as dimethyl(3,3,3-trifluoropropyl)silyldiethylamine, demonstrate enhanced derivatization efficiency for polar compounds (e.g., β-blockers) in gas chromatography-mass spectrometry (GC-MS) due to improved electron-capture detection and reduced background noise . While the target compound’s role in analytical workflows is unconfirmed, its trifluoropropyl group may similarly optimize chromatographic performance if used as a derivatization agent.

Environmental Impact

Perfluorinated compounds (PFCs) with longer perfluoroalkyl chains (e.g., [83048-65-1]) are environmentally persistent and bioaccumulative. In contrast, the 3,3,3-trifluoropropyl group in the target compound represents a shorter-chain fluorinated substituent, which may reduce environmental persistence while retaining desirable chemical properties .

Biological Activity

N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity.

Synthesis

The synthesis of this compound involves several chemical reactions that typically include the introduction of a trifluoropropyl group and methylation at the nitrogen position. The detailed synthetic pathway often employs various reagents and conditions to ensure high yields and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against a range of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values indicate potent activity against several strains:

Microorganism MIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Candida albicans0.83
Micrococcus luteusNot specified

The compound exhibited selective action against Gram-positive and Gram-negative microorganisms, making it a promising candidate for further development as an antimicrobial agent .

Cytotoxicity

Cytotoxicity studies using human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3) revealed that while the compound has antimicrobial properties, it also exhibits varying levels of toxicity. The IC50 values suggest that HaCat cells are more sensitive compared to BALB/c 3T3 cells:

Cell Line IC50 (µM)
HaCatHigher toxicity
BALB/c 3T3Lower toxicity

These findings indicate a need for careful consideration in therapeutic applications to balance efficacy with safety .

The biological activity of this compound can be attributed to its interaction with key bacterial enzymes. Molecular docking studies have demonstrated that the compound binds effectively to DNA gyrase and MurD, crucial targets for antibacterial action. The binding interactions involve hydrogen bonds and pi-stacking interactions that stabilize the compound within the active sites of these enzymes:

  • Binding Energies : Comparable to established antibiotics such as ciprofloxacin.
  • Key Interactions :
    • Hydrogen bonds with SER1084, ASP437, and GLY459 in DNA gyrase.
    • Pi–Pi stacking interactions with nucleotides.

These interactions are critical for the expression of antibacterial activity .

Case Studies

  • In Vitro Evaluation : A study evaluated various derivatives of pyridine compounds alongside this compound for their antimicrobial efficacy. The results showed that modifications in structure significantly influenced biological activity.
  • Fluorine Substitution Impact : Research indicates that incorporating fluorine atoms into pyridine derivatives can enhance their antibacterial properties by improving binding affinity to target sites due to alterations in electron density around the aromatic ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine
Reactant of Route 2
N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine

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